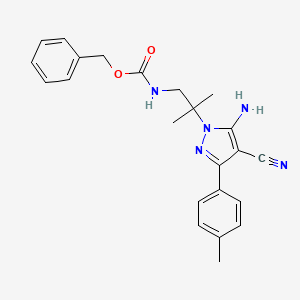
Benzyl (2-(5-amino-4-cyano-3-(p-tolyl)-1H-pyrazol-1-yl)-2-methylpropyl)carbamate
説明
Benzyl (2-(5-amino-4-cyano-3-(p-tolyl)-1H-pyrazol-1-yl)-2-methylpropyl)carbamate, also known as BAC, is a synthetic compound used for a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 339.4 g/mol and melting point of 144-146 °C. BAC is a versatile compound used to study the biochemical and physiological effects of various substances. It is also used in laboratory experiments to study the mechanisms of action of various compounds.
科学的研究の応用
Cytochrome P450 Inhibition
Research on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes highlights the importance of understanding the selectivity of such inhibitors. This knowledge is crucial for predicting drug-drug interactions when multiple drugs are coadministered. The selectivity of inhibitors plays a key role in identifying the involvement of specific CYP isoforms in drug metabolism Khojasteh et al., 2011.
Heterocyclic Compound Chemistry
The chemistry of heterocyclic compounds, such as pyrazoles and benzothiazoles, has been extensively studied for their various properties, including spectroscopic properties, structures, magnetic properties, and biological activities. These studies can help identify potential research applications for Benzyl (2-(5-amino-4-cyano-3-(p-tolyl)-1H-pyrazol-1-yl)-2-methylpropyl)carbamate Boča et al., 2011.
Antimicrobial and Anticancer Properties
The exploration of novel compounds with antimicrobial and anticancer properties is a significant area of research. Compounds with structural similarities to Benzyl (2-(5-amino-4-cyano-3-(p-tolyl)-1H-pyrazol-1-yl)-2-methylpropyl)carbamate might exhibit potential in these areas, necessitating further investigation Swain et al., 2017.
Neurotoxicity Considerations
The neurotoxic effects of environmental compounds like Benzo[a]pyrene (BaP) suggest that similar compounds, potentially including Benzyl (2-(5-amino-4-cyano-3-(p-tolyl)-1H-pyrazol-1-yl)-2-methylpropyl)carbamate, could have implications for neurotoxicity. This area might offer another avenue for research, especially in assessing the compound's safety profile Chepelev et al., 2015.
Optoelectronic Materials
The development of new conjugated systems for optoelectronic applications is a rapidly growing field. Research on BODIPY-based materials for OLED devices highlights the potential for compounds with complex aromatic structures, possibly including Benzyl (2-(5-amino-4-cyano-3-(p-tolyl)-1H-pyrazol-1-yl)-2-methylpropyl)carbamate, to contribute to advances in organic light-emitting diodes and other optoelectronic devices Squeo & Pasini, 2020.
特性
IUPAC Name |
benzyl N-[2-[5-amino-4-cyano-3-(4-methylphenyl)pyrazol-1-yl]-2-methylpropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-16-9-11-18(12-10-16)20-19(13-24)21(25)28(27-20)23(2,3)15-26-22(29)30-14-17-7-5-4-6-8-17/h4-12H,14-15,25H2,1-3H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSUXNZZRJDERV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2C#N)N)C(C)(C)CNC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2-(5-amino-4-cyano-3-(p-tolyl)-1H-pyrazol-1-yl)-2-methylpropyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



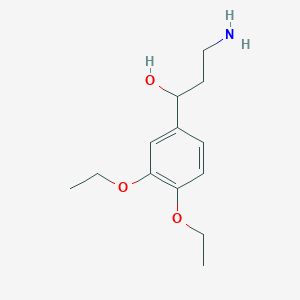
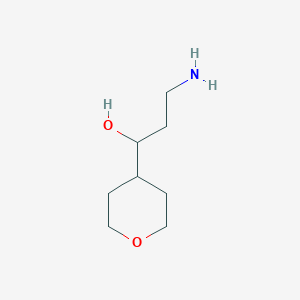
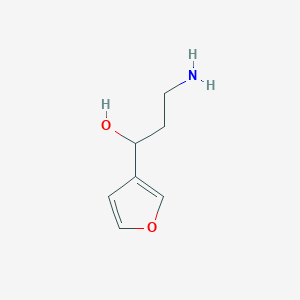
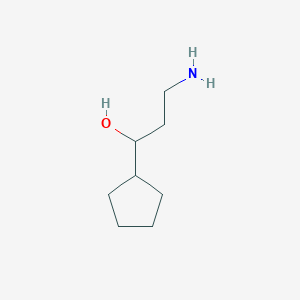
![1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1375271.png)
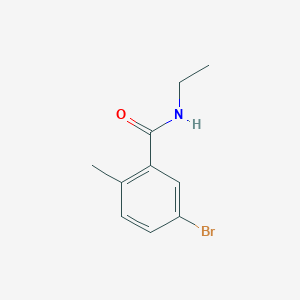
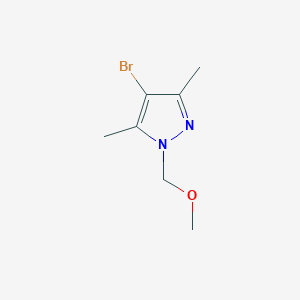
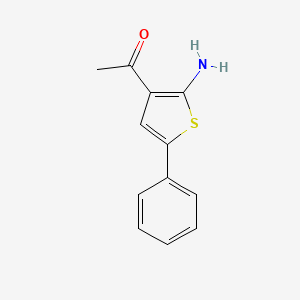
![[1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B1375276.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1375279.png)
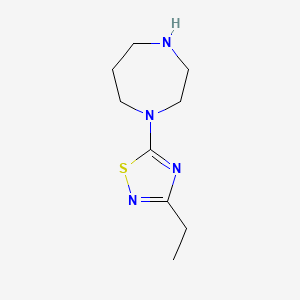
![1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one](/img/structure/B1375287.png)
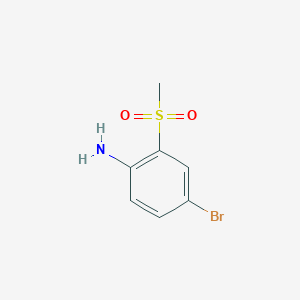
![1-[4-(5-Bromopyridin-2-yl)piperidin-1-yl]ethanone](/img/structure/B1375289.png)